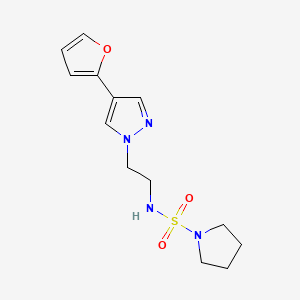

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c18-21(19,17-6-1-2-7-17)15-5-8-16-11-12(10-14-16)13-4-3-9-20-13/h3-4,9-11,15H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETROMVPNBOVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. Finally, the pyrrolidine-1-sulfonamide moiety is introduced through a sulfonamide formation reaction, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and furan rings exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Pyrazole-Based Kinase Inhibitors

A study evaluated substituted pyrazole-based kinase inhibitors, highlighting their effectiveness against various cancer types, including lymphoma and breast cancer. Modifications to the pyrazole structure improved potency while maintaining acceptable clearance rates in vivo, demonstrating the importance of structural diversity in enhancing therapeutic efficacy .

Antimicrobial Properties

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide has shown potential antimicrobial activity against various bacterial strains. Compounds with similar structures have been reported to exhibit effectiveness against Staphylococcus aureus and Escherichia coli.

Research Findings:

A recent review highlighted the antimicrobial activity of pyrazole derivatives, emphasizing their role as effective agents against resistant bacterial strains. The incorporation of furan and sulfonamide groups enhances their binding affinity to bacterial targets, leading to increased antimicrobial efficacy .

Drug Development

This compound serves as a scaffold for developing new drugs targeting various diseases. Its unique structure allows for modifications that can lead to improved pharmacological profiles.

Example: Drug Design Studies

Studies on related compounds have demonstrated that altering substituents on the pyrazole ring can lead to significant changes in potency and selectivity against specific biological targets. This highlights the importance of structural optimization in drug design .

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its versatile reactivity allows it to participate in various chemical transformations.

Synthetic Route Overview:

The synthesis typically involves multi-step reactions:

- Formation of the furan ring.

- Synthesis of the pyrazole ring through condensation reactions.

- Coupling reactions to attach the pyrrolidine moiety.

- Introduction of the sulfonamide group via sulfonyl chloride reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π interactions or hydrogen bonding, while the sulfonamide group can form strong hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three structurally related sulfonamide derivatives from the literature (Table 1):

Key Observations:

- Heterocyclic Substituents : The target compound’s furan-2-yl group contrasts with pyridine () or fluorophenyl (). Furan’s lower aromaticity and oxygen atom may reduce π-π stacking but enhance hydrogen bonding .

- Sulfonamide Linkage : Unlike the sulfadiazine prodrug () or sulfamide (), the target’s sulfonamide is attached to pyrrolidine, a saturated amine ring. This increases basicity and solubility compared to aromatic amines .

- Fluorine vs. Oxygen: The fluorinated chromenone analog () exhibits higher molecular weight and melting point due to fluorine’s electronegativity and chromenone rigidity, whereas the target’s furan may improve metabolic stability over non-fluorinated analogs .

Physicochemical and Pharmacological Implications

- Solubility: Pyrrolidine’s basicity likely enhances aqueous solubility compared to ’s pyrimidine or ’s chromenone.

- Bioactivity : Pyrazole moieties (common in all compounds) are associated with kinase inhibition or antimicrobial activity. The target’s furan may confer selectivity for oxygen-sensitive targets (e.g., cytochrome P450 enzymes) versus fluorinated analogs’ preference for hydrophobic pockets .

- Metabolic Stability : Fluorine in ’s compound improves resistance to oxidative metabolism, whereas the target’s furan may undergo ring-opening, necessitating further derivatization for stability .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Pyrrolidine moiety : A five-membered saturated ring containing nitrogen.

- Sulfonamide group : A functional group characterized by the presence of a sulfonyl (–SO2) group attached to a nitrogen atom.

The molecular formula for this compound is , with a molecular weight of approximately 300.38 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrazole and furan compounds exhibit significant antimicrobial activity. For example, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have shown that these compounds can inhibit bacterial growth at concentrations as low as 50 μg/mL .

Anticancer Activity

The pyrazole and furan moieties are known for their anticancer potential. Research has highlighted that compounds featuring these structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have reported that similar sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on target enzymes, disrupting their function.

- Receptor Interaction : The structural components can interact with cellular receptors, modulating signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a recent study, derivatives of sulfonamide compounds were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than 10 μM, demonstrating significant potential for further development as anticancer agents. The study emphasized the importance of the pyrazole and furan components in enhancing biological activity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer:

A stepwise approach is typically employed:

Pyrazole Core Synthesis : React 4-(furan-2-yl)-1H-pyrazole with 2-chloroethylamine or an ethylenediamine derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ethylenediamine-linked intermediate .

Sulfonylation : Treat the intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Yield Optimization :

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Employ catalytic agents (e.g., DMAP) to accelerate sulfonylation .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly.

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.1 ppm), and pyrrolidine-sulfonamide (δ 2.8–3.5 ppm for CH₂ groups) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]+ with <2 ppm mass error.

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Advanced: How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during structural analysis?

Methodological Answer:

- Crystallization Optimization : Use vapor diffusion with mixed solvents (e.g., DCM/hexane or EtOAc/hexane) to improve crystal quality .

- Data Collection : Employ synchrotron radiation for weakly diffracting crystals.

- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. For twinned data, apply the TWIN and BASF commands in SHELXL to refine twin laws .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How should researchers resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

- Assay Validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Conformational Analysis : Perform molecular dynamics simulations to assess if the sulfonamide group adopts a non-coplanar conformation in solution, reducing predicted binding efficiency .

- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of analogs with modified furan or sulfonamide groups?

Methodological Answer:

- Analog Design : Synthesize derivatives with substituents at the furan 5-position (e.g., electron-withdrawing groups) or varying sulfonamide substituents (e.g., cyclic vs. acyclic amines) .

- Biological Profiling : Test analogs against relevant targets (e.g., kinases, GPCRs) using dose-response curves (IC50/EC50) and compare with computational docking scores .

- Crystallographic SAR : Co-crystallize active analogs with target proteins to identify critical hydrogen bonds (e.g., sulfonamide oxygen interactions with Lys/Arg residues) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.

- Prepare aliquots to avoid freeze-thaw cycles.

- Monitor stability via monthly HPLC checks for degradation (e.g., hydrolysis of the sulfonamide group) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the sulfonamide group exhibits pH-dependent solubility .

- Surfactant Additives : Include 0.01% Tween-80 or Pluronic F-68 to prevent aggregation .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.5–3.5), CNS permeability, and CYP450 interactions based on the furan-pyrazole scaffold .

- MD Simulations : Apply GROMACS to assess membrane permeability via lipid bilayer models.

- Metabolite Prediction : Utilize GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., sulfonamide oxidation or furan ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.